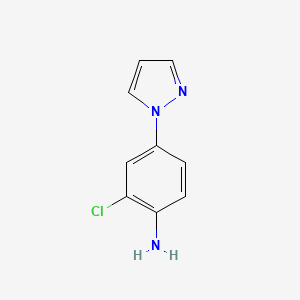

2-chloro-4-(1H-pyrazol-1-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8ClN3 |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

2-chloro-4-pyrazol-1-ylaniline |

InChI |

InChI=1S/C9H8ClN3/c10-8-6-7(2-3-9(8)11)13-5-1-4-12-13/h1-6H,11H2 |

InChI Key |

MDYLEUJYRDQGPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)N)Cl |

Origin of Product |

United States |

The Significance of Pyrazole Aniline Scaffolds in Contemporary Heterocyclic Chemistry

The fusion of pyrazole (B372694) and aniline (B41778) functionalities into a single molecular scaffold creates a structure of considerable interest in modern heterocyclic chemistry. Pyrazole-aniline derivatives are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. researchgate.netresearchgate.netnih.gov This versatility has led to their extensive investigation, with numerous derivatives reported in preclinical and clinical studies for various diseases. tandfonline.com

Several compounds incorporating the pyrazole-aniline framework have been identified as potent antibacterial agents, showing selective activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. tandfonline.comnih.gov The combination of the two rings allows for diverse chemical modifications, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its biological activity and pharmacokinetic profile.

An Overview of the Pyrazole Ring System: Synthetic Accessibility and Pharmacological Prominence

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. ijraset.comnumberanalytics.com Its discovery dates back to the late 19th century, and since then, it has become a key component in a multitude of approved drugs. ijraset.comnumberanalytics.com The number of pharmaceuticals containing a pyrazole nucleus has seen a significant increase, with applications ranging from treatments for various cancers to HIV and pulmonary hypertension. tandfonline.comnih.gov

One of the key advantages of the pyrazole ring is its synthetic accessibility. researchgate.net Common synthetic routes include the condensation of hydrazines with 1,3-dicarbonyl compounds or the reaction of alkynes with diazomethane. numberanalytics.com This ease of synthesis allows for the creation of a vast library of pyrazole derivatives for screening and development. ijraset.com

From a pharmacological standpoint, the pyrazole nucleus is considered metabolically stable and can serve as a bioisostere for other aromatic rings, often improving a compound's drug-like properties. researchgate.netnih.govnih.gov Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable pharmacophore in drug design. nih.gov

The Role of Aniline Derivatives in Organic Synthesis and Medicinal Chemistry

Aniline (B41778), the simplest aromatic amine, and its derivatives are fundamental building blocks in organic synthesis and have a long history of use in various industrial applications, including the production of dyes, pigments, and polymers. ontosight.aisci-hub.sewikipedia.orgresearchgate.net In medicinal chemistry, the aniline scaffold is a common feature in many therapeutic agents, such as analgesics and antihistamines. ontosight.ai

The amino group of aniline is a versatile functional handle, allowing for a wide array of chemical transformations. It can be acylated, alkylated, and, importantly, diazotized. Diazotization of anilines produces diazonium salts, which are highly useful intermediates that can be converted into a variety of other functional groups through reactions like the Sandmeyer reaction. wikipedia.org The aniline ring itself is highly susceptible to electrophilic substitution reactions, further expanding its synthetic utility. wikipedia.org The hydrogen bonding capabilities of the amino group also play a crucial role in the structural properties of aniline derivatives and their interactions with biological targets. sci-hub.seresearchgate.net

Positional Isomerism and Substituent Effects on the Aniline and Pyrazole Moieties

The specific arrangement of substituents on both the aniline (B41778) and pyrazole (B372694) rings in 2-chloro-4-(1H-pyrazol-1-yl)aniline has a profound impact on its chemical properties and reactivity. The positions of the chloro group and the pyrazolyl group on the aniline ring are critical. The chloro group at the 2-position and the pyrazolyl group at the 4-position influence the electron distribution within the aniline ring, affecting the basicity of the amino group and the regioselectivity of further chemical reactions.

Substituents on the phenyl ring of aniline can alter the out-of-plane angle of the amino group and other molecular properties. researchgate.net Electron-withdrawing groups, such as the chloro atom, generally decrease the basicity (pKa) of the amino group, while electron-donating groups increase it. researchgate.net These electronic effects are crucial for understanding the molecule's behavior in both chemical reactions and biological systems.

Research Significance and Academic Focus of 2 Chloro 4 1h Pyrazol 1 Yl Aniline Investigation

Established Routes for Pyrazole Ring Formation

The construction of the pyrazole ring is a cornerstone in the synthesis of this class of compounds. Key methods include cyclocondensation reactions, cycloadditions, and modern catalytic approaches.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

A classic and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govyoutube.com This approach, often referred to as the Knorr pyrazole synthesis, forms the five-membered ring through a sequence of condensation and cyclization steps. youtube.com The reaction can proceed with various hydrazine derivatives and a range of 1,3-difunctionalized systems, including β-diketones, α,β-unsaturated ketones, and acetylenic ketones. nih.gov

The regioselectivity of the condensation can sometimes be a challenge, potentially leading to a mixture of isomers, especially with unsymmetrical dicarbonyl compounds and substituted hydrazines. nih.govbeilstein-journals.org However, reaction conditions can be optimized to favor the desired regioisomer. For instance, the use of nano-ZnO as a catalyst has been shown to provide excellent yields and short reaction times in the condensation of phenylhydrazine (B124118) with ethyl acetoacetate. nih.gov Similarly, conducting the reaction in an acidic medium within N,N-dimethylacetamide can lead to good yields and high regioselectivity. nih.gov

The versatility of this method is further enhanced by the in situ generation of the 1,3-dicarbonyl intermediates. beilstein-journals.orgnih.gov For example, enolates can react with carboxylic acid chlorides to form 1,3-diketones, which then undergo cyclization with hydrazine in a one-pot, multicomponent reaction. beilstein-journals.org

| Catalyst/Conditions | Substrates | Product Type | Yield | Reference |

| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | 1,3,5-substituted pyrazole | 95% | nih.gov |

| Acidic medium, N,N-dimethylacetamide | Arylhydrazine, 4,4,4-trifluoro-1-arylbutan-1,3-diketones | 1,5-disubstituted pyrazoles | 74-77% | nih.gov |

| LiHMDS | Enolate, Carboxylic acid chloride, Hydrazine | Substituted pyrazoles | Good to excellent | beilstein-journals.org |

| SmCl₃ | β-ketoester, Hydrazine | 3,4,5-substituted pyrazoles | Not specified | nih.gov |

[3+2] Cycloaddition Reactions for Pyrazole Construction

The [3+2] cycloaddition reaction represents another powerful strategy for assembling the pyrazole ring. organic-chemistry.org This method involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkene or an alkyne. nih.govresearchgate.net Common 1,3-dipoles used for pyrazole synthesis include diazo compounds, nitrilimines, and sydnones. beilstein-journals.orgorganic-chemistry.org

For instance, nitrilimines, which can be generated in situ from hydrazonoyl halides, react with vinylsulfonium salts to afford pyrazole derivatives with high regioselectivity and good yields under mild conditions. organic-chemistry.org Similarly, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides a straightforward route to pyrazoles. organic-chemistry.org Copper-catalyzed aerobic oxidative [3+2] cycloadditions of N,N-disubstituted hydrazines with alkynoates also offer an efficient and regioselective synthesis of substituted pyrazoles. organic-chemistry.org

A notable example is the continuous-flow 1,3-dipolar cycloaddition of terminal alkynes with trimethylsilyldiazomethane, which has been used to synthesize compounds like 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile in good yield. nih.gov

Palladium-Catalyzed N-Arylation Approaches to Pyrazole Derivatives

Palladium-catalyzed N-arylation, a type of cross-coupling reaction, has emerged as a modern and efficient method for the synthesis of N-arylpyrazoles. organic-chemistry.orgacs.org This approach directly forms the crucial N-aryl bond by coupling a pyrazole with an aryl halide or triflate. organic-chemistry.orgacs.org The use of specific ligands, such as tBuBrettPhos, has been shown to be highly effective for the coupling of various aryl triflates, including sterically hindered ones, with pyrazole derivatives, affording N-arylpyrazoles in very good yields. organic-chemistry.orgacs.org

This methodology offers a significant advantage in terms of functional group tolerance and allows for the late-stage introduction of the pyrazole moiety onto a pre-functionalized aniline (B41778) precursor. organic-chemistry.org For example, 3-trimethylsilylpyrazole has been identified as an excellent substrate, and its coupling products can serve as versatile templates for further regioselective functionalization of the pyrazole ring. acs.orgresearchgate.net

Targeted Functionalization of the Aniline Moiety

Nucleophilic Substitution Reactions for Halogen Introduction

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for introducing halogens and other functional groups onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comchemistrysteps.com In the context of synthesizing precursors to the target aniline, a halogen can be introduced onto a suitably activated benzene (B151609) ring. For instance, an aniline derivative can be synthesized by the nucleophilic aromatic substitution of an aryl halide with an amine. chemistrysteps.com The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com While direct chlorination of anilines can be complex due to the activating nature of the amino group, nucleophilic substitution on a precursor molecule, such as a nitroaniline, followed by reduction of the nitro group, is a common strategy. rsc.org

Cross-Coupling Methodologies for Aryl-Pyrazole Linkage (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, and it has been successfully applied to the synthesis of aryl-pyrazole linkages. nih.govnih.gov This palladium-catalyzed reaction typically involves the coupling of an aryl or heteroaryl halide with an organoboron compound, such as a boronic acid or its ester. nih.govresearchgate.net

In a relevant example, the Suzuki reaction has been used to couple 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester with 4-bromo-2-chlorobenzonitrile. google.com This reaction, catalyzed by bis(triphenylphosphine)palladium(II) chloride, effectively constructs the pyrazolyl-aryl bond, leading to a precursor that can be further transformed into the desired aniline derivative. google.com The Suzuki-Miyaura coupling is known for its mild reaction conditions and broad functional group tolerance, making it a highly valuable method in the synthesis of complex molecules. nih.govnih.gov

| Coupling Partners | Catalyst System | Product | Yield | Reference |

| 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester, 4-bromo-2-chlorobenzonitrile | Pd(PPh₃)₂Cl₂, Na₂CO₃ | 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)-benzonitrile | 92.3% | google.com |

| 4-bromopyrazole, Aryl boronic acid | XPhos-derived precatalyst P1 | 4-aryl pyrazole | Not specified | nih.gov |

| Pyrazole derivative, Aryl boronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted pyrazole | Not specified | researchgate.net |

Reductive Amination Strategies for Analogous Pyrazolyl-Anilines

Reductive amination is a cornerstone of amine synthesis, offering a powerful method for the formation of pyrazolyl-anilines from corresponding carbonyl compounds and amines. jocpr.commasterorganicchemistry.com This two-step process, often performed in a single pot, involves the initial condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the target amine. masterorganicchemistry.comresearchgate.netjocpr.com

The versatility of this reaction allows for the synthesis of a diverse range of substituted amines with precise control over their structure. jocpr.com Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Notably, NaBH₃CN is often favored for its ability to selectively reduce the imine in the presence of the starting aldehyde or ketone, thus minimizing side reactions. masterorganicchemistry.com

Catalyst-controlled reductive amination, utilizing transition metal catalysts like ruthenium, iridium, and nickel complexes, provides a more selective approach, enabling high levels of both regio- and stereoselectivity. jocpr.com These catalysts facilitate both the imine formation and its subsequent reduction. jocpr.com Direct reductive amination, which combines the carbonyl compound, amine, and a reducing agent with a catalyst in a one-pot synthesis, streamlines the process and improves atom economy. jocpr.comjocpr.com

Recent advancements have also focused on developing greener reductive amination protocols. These strategies include the use of more environmentally friendly reducing agents such as hydrogen gas or formic acid, and conducting reactions in aqueous or solvent-free conditions to minimize the use of hazardous organic solvents. jocpr.comjocpr.com

A specific example of a one-pot reductive amination for a pyrazolyl amine involves the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde. This solvent-free condensation followed by reduction yields 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine in good yield. researchgate.net

Multi-Step Synthetic Sequences and Process Optimization

The synthesis of complex molecules like this compound and its analogues often necessitates multi-step reaction sequences. utdallas.eduyoutube.com A common strategy for preparing 4-(pyrazol-1-yl)carboxanilides, for instance, is a three-step approach. This begins with the cyclocondensation of 4-nitrophenylhydrazine (B89600) with an enone or a 1,3-dicarbonyl compound under acidic conditions to form a 1-(4-nitrophenyl)-1H-pyrazole intermediate. afinitica.com This is followed by the catalytic hydrogenation of the nitro group to an aniline, and finally, amidation to yield the desired product. afinitica.com

Process optimization is crucial in these multi-step syntheses to ensure efficiency and high yields. This can involve the careful selection of reagents, catalysts, and reaction conditions. For example, in the synthesis of pyrazole derivatives, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields. researchgate.net

An alternative two-step route to 4-(pyrazol-1-yl)carboxanilides involves the condensation of 4-bromophenylhydrazine with 1,3-dicarbonyl compounds, followed by a palladium-catalyzed Buchwald-Hartwig amidation. sigmaaldrich.com This approach highlights the modularity of multi-step syntheses, allowing for the strategic combination of different reaction types to achieve the target molecule.

The preparation of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, a related intermediate, has been achieved through a Suzuki reaction between 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester and 4-bromo-2-chlorobenzonitrile. google.com The subsequent removal of the protecting group and neutralization yields the final product. google.com This multi-step process demonstrates the use of protecting groups and cross-coupling reactions as key synthetic tools. utdallas.edugoogle.com

Regiochemical Control and Stereoselectivity in the Synthesis of Substituted Pyrazolyl-Anilines

The synthesis of substituted pyrazoles often presents challenges in controlling the regioselectivity, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to a mixture of regioisomers. organic-chemistry.orgresearchgate.net However, several strategies have been developed to achieve high regioselectivity.

One effective method involves the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP). organic-chemistry.org These solvents have been shown to significantly improve the regioselectivity of the condensation of 1,3-diketones with arylhydrazines, favoring the formation of one isomer over the other. organic-chemistry.org The addition of a catalytic amount of strong acid can further enhance the yield of the desired product. organic-chemistry.org

For the synthesis of highly functionalized phenylaminopyrazoles, a one-pot, three-step reaction has been developed that demonstrates high regio- and chemo-selectivity. nih.gov This method involves the reaction of active methylene (B1212753) reagents with phenylisothiocyanate, followed by in situ S-methylation and subsequent condensation with a substituted hydrazine. nih.gov The reaction conditions allow for the isolation of a single N¹-substituted pyrazole derivative. nih.gov

In cases where multiple reactive sites are present, such as in the synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines, a modified Japp–Klingemann reaction has been employed. nih.gov This approach allows for the one-pot combination of azo-coupling, deacylation, and pyrazole ring annulation, leading to the desired product with good control over the regiochemistry. nih.gov

Stereoselectivity becomes a critical consideration when chiral centers are present in the target molecule. The development of asymmetric synthetic methods is crucial for obtaining enantiomerically pure compounds. For instance, the asymmetric synthesis of isoindolinones substituted with a pyrazole ring has been achieved with high enantioselectivity using a bifunctional organocatalyst. nih.gov This demonstrates the power of organocatalysis in controlling the stereochemical outcome of reactions leading to complex heterocyclic systems. nih.gov

Development of Green Chemistry Principles in Synthetic Protocols

In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable methods for the synthesis of pyrazole derivatives, including this compound and its analogues. nih.govresearchgate.netbenthamdirect.com These "green chemistry" approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.netnih.gov

Key strategies in the green synthesis of pyrazoles include:

Use of Green Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol (B145695) is a primary focus. researchgate.netnih.gov Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and non-flammability. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, for example, by grinding the reactants together, can significantly reduce waste and simplify the work-up procedure. researchgate.net

Energy-Efficient Techniques: Microwave irradiation and ultrasonication are increasingly used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netbenthamdirect.comnih.gov

Use of Recyclable Catalysts: The development of heterogeneous catalysts, such as magnetic nanoparticles, allows for easy separation from the reaction mixture and reuse in multiple reaction cycles, which is both economically and environmentally advantageous. researchgate.netnih.gov

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single pot to form a complex product, are inherently atom- and step-economical, aligning well with the principles of green chemistry. nih.gov The one-pot synthesis of pyranopyrazoles is a notable example. nih.gov

For instance, the synthesis of 2-(1H-pyrazol-5-yl) aniline has been achieved using a microwave-assisted reaction of amino cinnamaldehyde (B126680) and hydrazine hydrate (B1144303) with a nano-ZnO catalyst. researchgate.net This method is highlighted as a green synthetic route. researchgate.net Similarly, the synthesis of pyrano[2,3-c]pyrazole derivatives has been accomplished through a four-component reaction in a green deep eutectic solvent, choline (B1196258) chloride/urea. researchgate.net

These green synthetic strategies are not only environmentally responsible but also often offer practical advantages such as operational simplicity and cost-effectiveness. researchgate.netnih.gov

Exploration of Nucleophilic Aromatic Substitution Reactions on the Chloro-Aniline Core

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for aryl halides. The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. numberanalytics.com The stability of this intermediate is paramount and is enhanced by the presence of strong electron-withdrawing groups at the ortho and/or para positions, which can delocalize the negative charge. acs.org

In this compound, the chloro-aniline core is substituted with an amino group (-NH2) and a 1H-pyrazol-1-yl group. The amino group is a strong electron-donating group, which generally destabilizes the Meisenheimer intermediate and thus disfavors the SNAr mechanism. Conversely, the chlorine atom is electron-withdrawing through induction, which activates the ring toward nucleophilic attack. The pyrazole ring's electronic influence is more complex, but it is generally considered an electron-withdrawing heterocycle, which would favor the SNAr reaction.

Electrophilic Aromatic Substitution Patterns on the Pyrazole and Aniline Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The outcome is governed by the directing effects and activating or deactivating nature of the substituents already present on the ring. arabjchem.org

On the Aniline Ring:

The aniline ring of this compound has three substituents to consider:

The directing effects of these groups are as follows:

The amino group is the most potent activating group and will therefore dominate the regiochemical outcome of EAS reactions. The available positions on the aniline ring are at C3 and C5. Given the strong directing influence of the amino group to the positions ortho to it (C3 and C5), electrophilic attack is most likely to occur at one of these positions. Steric hindrance from the adjacent chloro and pyrazolyl groups might influence the preference between these two sites.

On the Pyrazole Ring:

The pyrazole ring itself is an aromatic heterocycle and can undergo electrophilic substitution. rsc.orgyoutube.com Due to the presence of the two nitrogen atoms, the ring is less reactive than benzene. Substitution typically occurs at the C4 position, which is the most electron-rich carbon. nih.gov Therefore, under conditions favoring electrophilic attack on the pyrazole moiety, functionalization at the C4-position of the pyrazole ring is the expected outcome.

Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Further Functionalization

The chlorine atom on the aniline core serves as an effective handle for various palladium-catalyzed cross-coupling reactions, enabling extensive functionalization of the molecule.

Suzuki Coupling:

The Suzuki reaction creates a carbon-carbon bond between an organohalide and a boronic acid or ester. libretexts.orgwikipedia.org It is highly versatile and tolerant of many functional groups. The C-Cl bond in this compound can be readily coupled with a variety of aryl or vinyl boronic acids. This reaction is particularly useful for synthesizing biaryl compounds. Studies on related chloropyrimidine systems have shown that such couplings are efficient, providing access to a wide library of derivatives under relatively mild conditions. nih.gov

Sonogashira Coupling:

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. numberanalytics.comwikipedia.org This reaction introduces an alkyne moiety, which is a valuable functional group for further transformations or for building rigid, linear molecular scaffolds. The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, although copper-free conditions have been developed. acs.orglibretexts.org The chloro-substituent on the aniline ring is a suitable electrophile for this transformation, enabling the synthesis of various alkynyl-substituted pyrazolyl anilines.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction would allow the chlorine atom in this compound to be replaced by a wide range of primary or secondary amines. This method is highly effective for synthesizing more complex aniline derivatives. Successful Buchwald-Hartwig aminations have been reported for both chlorobenzene (B131634) and halo-pyrazoles, indicating the feasibility of this approach on the target molecule. umn.educhemrxiv.org

The following table summarizes typical catalytic systems used for these coupling reactions on analogous aryl chlorides.

| Coupling Reaction | Typical Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|

| Suzuki | Pd2(dba)3 / P(t-Bu)3 | KF | THF | nih.gov |

| Sonogashira (Cu-free) | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | acs.org |

| Buchwald-Hartwig | Pd(dba)2 / tBuDavePhos | K3PO4 | Toluene | umn.edu |

Redox Chemistry and Stability Profiles

The redox behavior of this compound is primarily dictated by the aniline functional group, which is susceptible to oxidation. The initial step in the oxidation of primary aromatic amines is often the formation of an anilino radical via a one-electron transfer. acs.org This radical can then undergo further reactions, such as N-N or N-C coupling, to form dimeric products like azo compounds or polymeric materials. acs.orgarabjchem.org The rate of oxidation is highly dependent on factors like pH and the electronic nature of other ring substituents. acs.orgcdnsciencepub.com Electron-donating groups tend to lower the oxidation potential, making the molecule easier to oxidize.

The stability profile of the molecule is influenced by its constituent parts. While the pyrazole ring is generally a stable aromatic system, some derivatives can be susceptible to hydrolysis under specific pH conditions. nih.govnih.gov The aniline moiety is the most reactive site in terms of stability, being prone to air and light-induced oxidation, which often results in discoloration. The chloro-substituted benzene ring is chemically robust under most conditions. Specific data on the thermal stability and degradation pathways of this compound are not widely available, but based on its structure, careful handling and storage under an inert atmosphere would be advisable to prevent oxidative degradation.

Reaction Kinetics and Transition State Analysis through Experimental and Computational Methods

Detailed experimental kinetic studies on reactions involving this compound are not extensively documented in public literature. However, the kinetics of the reactions described above can be investigated using standard techniques. For instance, the progress of coupling reactions can be monitored over time using methods like GC or HPLC to determine reaction rates and catalyst performance. researchgate.net For electrophilic and nucleophilic substitution reactions, kinetic studies can elucidate the influence of substituent effects and reaction conditions on the rate-determining step. cdnsciencepub.com

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), provide powerful insights into reaction mechanisms and kinetics. researchgate.net DFT calculations can be used to model the entire reaction energy profile, including the structures and energies of reactants, intermediates, transition states, and products. nih.gov For example, a computational study of the Sonogashira reaction has identified the oxidative addition step as the rate-determining step by calculating the Gibbs free energy of the transition state. nih.gov Similarly, for SNAr reactions, DFT can model the Meisenheimer complex and the associated energy barriers. researchgate.net In a study of a related reaction between 4-(trifluoromethyl)aniline (B29031) and pyrazole derivatives, DFT calculations were used to determine the Gibbs free energy and enthalpy, providing insight into the reaction's favorability and the nucleophilicity of the pyrazole reactant. mdpi.com These computational tools allow for a deep mechanistic understanding and can be used to predict reactivity and guide experimental design for this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. For aromatic compounds like anilines and pyrazoles, the chemical shifts (δ) of the protons are influenced by the electronic effects of the substituents on the rings.

In the case of related aniline derivatives, the protons on the aniline ring typically appear as doublets or multiplets in the aromatic region of the spectrum. For instance, in 4-chloroaniline, the aromatic protons appear as two doublets. chemicalbook.com Similarly, for 2-chloroaniline, the ¹H NMR spectrum shows a complex multiplet for the aromatic protons. rsc.org The amino (-NH₂) protons usually appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. rsc.orgmdpi.com

For the pyrazole moiety, the protons on the heterocyclic ring exhibit distinct chemical shifts. In 1H-pyrazole itself, the protons at positions 3 and 5 are deshielded compared to the proton at position 4. The presence of substituents on the pyrazole ring, as seen in 4-methylpyrazole, will alter these chemical shifts. mdpi.com

A representative ¹H NMR spectrum of a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, shows characteristic signals for the pyrazole and aniline protons. The pyrazole hydrogens appear as downfield singlets, while the aniline ring hydrogens present as doublets. A broad singlet corresponds to the N-H protons of the aniline. mdpi.com

Table 1: Representative ¹H NMR Data for Related Aniline and Pyrazole Structures

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

| 2-Chloroaniline rsc.org | CDCl₃ | 7.22 (d, 1H), 7.04 (t, 1H), 6.70-6.62 (m, 2H), 3.99 (br s, 2H, NH₂) |

| 4-Chloroaniline marquette.edu | d₆-DMSO | 7.01 (d), 6.56 (d) |

| 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline mdpi.com | 7.50 (s, pyrazole-H), 7.25 (s, pyrazole-H), 6.88 (d, aniline-H), 6.62 (d, aniline-H), 3.85 (br s, NH₂) |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

For substituted anilines, the chemical shifts of the aromatic carbons are influenced by the electronic nature of the substituents. For example, in 2-chloroaniline, the carbon atom attached to the chlorine atom (C-2) is significantly deshielded. spectrabase.com Similarly, the carbon attached to the amino group (C-1) also shows a characteristic chemical shift. spectrabase.com

The carbon atoms of the pyrazole ring also have distinct chemical shifts. In unsubstituted pyrazole, the C-3 and C-5 carbons are typically found at lower field than the C-4 carbon.

Table 2: Representative ¹³C NMR Data for Related Aniline Structures

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-Chloroaniline spectrabase.com | DMSO-d₆ | 143.2, 129.1, 127.5, 119.2, 116.3, 115.6 |

| 2-Chloro-4-methylaniline (B104755) chemicalbook.com | Data available but specific shifts not listed in the provided abstract. |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be crucial for assigning the protons on the aniline and pyrazole rings of this compound by identifying neighboring protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different fragments of the molecule, such as the link between the aniline and pyrazole rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FT-IR and FT-Raman spectra of related compounds like 2-chloro-4-methylaniline have been studied in detail. nih.govnih.gov The vibrational frequencies observed in these spectra can be assigned to specific molecular motions, such as stretching and bending of bonds.

Key vibrational modes for this compound would include:

N-H stretching: The amino group (-NH₂) typically shows two characteristic stretching bands in the region of 3300-3500 cm⁻¹. For instance, in 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, N-H stretches were observed at 3328 and 3448 cm⁻¹. mdpi.com

C-H stretching: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic and pyrazole rings occur in the 1400-1650 cm⁻¹ region.

C-N stretching: The C-N stretching vibration of the amino group is typically found in the 1250-1350 cm⁻¹ range.

C-Cl stretching: The C-Cl stretching vibration usually appears in the 600-800 cm⁻¹ region.

Computational studies, often using Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies, which can then be compared with the experimental data to aid in the assignment of the observed bands. nih.govnih.gov

Table 3: Representative Vibrational Spectroscopy Data for a Related Aniline

| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) | Assignment |

| 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline mdpi.com | IR | 3448, 3328 | N-H stretching |

| 1626 | Aromatic ring stretching |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the deduction of its elemental composition. It also provides information about the fragmentation pattern of the molecule upon ionization, which can help to confirm its structure.

For this compound, HRMS would be used to confirm its molecular formula, C₉H₈ClN₃. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺.

Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can be used to fragment the molecular ion and analyze the resulting fragment ions. nih.gov This provides valuable information about the connectivity of the molecule. For example, fragmentation might involve the loss of the pyrazole ring or the cleavage of the C-Cl bond.

While specific HRMS data for this compound is not detailed in the provided search results, HRMS data for related compounds, such as 2-(1H-pyrrol-1-yl)aniline derivatives, demonstrates its utility in confirming the calculated molecular formula. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aniline and pyrazole aromatic systems. The position and intensity of these bands are influenced by the substituents on the rings. The presence of the chloro and pyrazolyl groups on the aniline ring will cause a shift in the absorption maxima compared to unsubstituted aniline.

While specific UV-Vis data for this compound is not available in the provided search results, the use of HPLC with UV-visible detection for the analysis of related compounds like 2-chloro-4-nitroaniline (B86195) indicates the utility of this technique in characterizing such molecules. rsc.org

In-Depth Crystallographic Data for this compound Remains Elusive

A comprehensive search of scientific literature and crystallographic databases has revealed a notable absence of publicly available single-crystal X-ray diffraction (SCXRD) data for the chemical compound This compound . Consequently, a detailed analysis of its solid-state structure, including intermolecular interactions and potential polymorphism, cannot be provided at this time.

While the search did not yield the specific crystallographic information for the target molecule, it did provide insights into related structures, which can offer a theoretical glimpse into the potential structural characteristics of this compound.

For instance, studies on halogenated pyrazoles, such as 4-chloro-1H-pyrazole, have been conducted. These investigations reveal detailed information about the hydrogen bonding motifs and crystal packing of the pyrazole ring system. Similarly, crystallographic data for various chloroaniline derivatives are available, providing context for the potential interactions involving the aniline portion of the molecule.

Specifically, the crystal structure of 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine has been determined. nih.gov This compound shares the 2-chloro-4-(1H-pyrazol-1-yl) core but features a pyrimidine (B1678525) ring instead of an aniline ring. Another related structure that has been characterized is 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline , which contains the aniline moiety and multiple pyrazole units. mdpi.com

The absence of a determined crystal structure for this compound means that crucial details regarding its three-dimensional arrangement in the solid state, the nature of its intermolecular forces (such as hydrogen bonding and π-π stacking), and any polymorphic forms remain unknown. Such information is fundamental for understanding the material's physical properties and is typically obtained through SCXRD analysis.

Further research, specifically the synthesis of single crystals of this compound followed by SCXRD studies, would be necessary to generate the data required for the in-depth characterization outlined in the requested article. Until such experimental data becomes available, a definitive analysis of its crystallographic features is not possible.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the ground state geometry and various electronic properties of molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability and reactivity. emerginginvestigators.orgphyschemres.org A smaller energy gap suggests higher reactivity. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. ossila.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. physchemres.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. emerginginvestigators.orgphyschemres.org A smaller gap often implies higher reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how a molecule will interact with other molecules, including potential binding partners.

For this compound, an MEP analysis would likely reveal negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole and aniline groups, as well as the chlorine atom, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms. This analysis provides insights into the molecule's non-covalent interaction capabilities.

Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. nih.gov

Global Descriptors:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Hardness (η) and Softness (S): Hardness is the resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap. physchemres.org

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local Descriptors:

Fukui Functions: Indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

These descriptors for this compound would offer a detailed picture of its reactivity profile, complementing the qualitative insights from FMO and MEP analyses. nih.gov

| Descriptor | Definition | Formula |

|---|---|---|

| Chemical Potential (μ) | Escaping tendency of an electron. | μ ≈ (EHOMO + ELUMO) / 2 |

| Hardness (η) | Resistance to change in electron distribution. physchemres.org | η ≈ (ELUMO - EHOMO) / 2 |

| Softness (S) | Reciprocal of hardness. | S = 1 / η |

| Electronegativity (χ) | Power to attract electrons. | χ = -μ |

| Electrophilicity Index (ω) | Energy lowering upon accepting electrons. | ω = μ2 / 2η |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and stability. By simulating the molecule's behavior in a given environment (e.g., in a solvent or interacting with a biological target), researchers can observe how its structure changes and which conformations are most stable. This information is crucial for understanding its behavior in solution and its ability to adopt specific shapes required for biological activity. Studies on similar pyrazole derivatives have used MD simulations to confirm the stability of ligand-protein complexes. chemmethod.com

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein. amazonaws.com This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. nih.govuomisan.edu.iq

In the context of this compound, molecular docking studies could be performed to predict its binding affinity and mode of interaction with various biological targets. For example, pyrazole-containing compounds have been investigated as inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2) and dipeptidyl peptidase-IV (DPP-IV). chemmethod.comnih.gov Docking simulations would involve placing the this compound molecule into the active site of a target protein and calculating a docking score, which represents the binding energy. ijpbs.com Lower binding energies typically indicate a more favorable interaction. The analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. chemmethod.comrsc.org

In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) based on Computational Methods

ADMET profiling is a critical step in drug development that assesses the pharmacokinetic properties of a compound. In silico ADMET prediction uses computational models to estimate these properties, providing an early indication of a compound's potential success as a drug.

For this compound, an in silico ADMET profile would involve predicting various parameters:

Absorption: Properties like intestinal absorption and cell permeability.

Distribution: Parameters such as plasma protein binding and blood-brain barrier penetration.

Metabolism: Prediction of metabolic stability and the enzymes responsible for its breakdown.

Excretion: Estimation of how the compound is eliminated from the body.

Toxicity: Prediction of potential toxic effects, such as carcinogenicity and mutagenicity.

Computational tools can provide these predictions based on the molecule's structure and physicochemical properties. This early assessment helps to identify potential liabilities and guide further optimization of the compound. Studies on related pyrazole derivatives have utilized ADMET screening to evaluate their drug-like properties. chemmethod.com

Quantum Chemical Descriptors and Prediction of Spectroscopic Properties

Detailed research findings and data tables concerning the quantum chemical descriptors and predicted spectroscopic properties of this compound are not available in the reviewed scientific literature. Computational studies on structurally similar compounds suggest that Density Functional Theory (DFT) would be a suitable method to calculate properties such as:

Molecular Geometry: Optimized bond lengths and angles.

Quantum Chemical Descriptors: Including the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP).

Predicted Spectroscopic Data: Theoretical vibrational frequencies (IR and Raman), electronic absorption wavelengths (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.

Without specific published research on this compound, no data tables can be generated.

Structure Activity Relationship Sar Studies and Rational Design of 2 Chloro 4 1h Pyrazol 1 Yl Aniline Analogues

Systematic Substitution Patterns on the Aniline (B41778) and Pyrazole (B372694) Rings

Systematic substitution on the two core heterocyclic rings of the molecule—aniline and pyrazole—is a primary strategy to probe the chemical space and enhance biological activity.

Aniline Ring Modifications: The aniline ring presents several positions for substitution, with the electronic properties of the added groups significantly influencing molecular interactions. Research on related pyrazole-aniline structures has shown that substituents on the aniline moiety can modulate antibacterial activity. For instance, the introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) at various positions on the aniline ring has been shown to result in more potent antibacterial agents compared to analogues bearing electron-withdrawing groups (EWGs) like nitro (-NO₂) or additional chloro (-Cl) atoms. researchgate.net This suggests that increased electron density on the aniline portion of the scaffold may be favorable for the target interaction.

| Compound Analogue Structure | Substituent on Aniline Ring | Effect on Antibacterial Activity | Reference |

|---|---|---|---|

| Pyrazole-Aniline Scaffold | Methoxy (-OCH₃) | Enhanced Activity | researchgate.net |

| Pyrazole-Aniline Scaffold | Methyl (-CH₃) | Enhanced Activity | researchgate.net |

| Pyrazole-Aniline Scaffold | Chloro (-Cl) | Reduced Activity | researchgate.net |

| Pyrazole-Aniline Scaffold | Nitro (-NO₂) | Reduced Activity | researchgate.net |

Pyrazole Ring Modifications: The pyrazole ring offers multiple sites for substitution (positions 3, 4, and 5) that can be modified to improve activity and selectivity. Studies on diverse pyrazole-containing compounds have demonstrated the impact of such substitutions. For example, in a series of 1-(7-chloroquinolin-4-yl)-1H-pyrazole derivatives, introducing various substituents at the C3, C4, and C5 positions was crucial for antimalarial activity. beilstein-journals.org The introduction of a nitro group at C4, a dichloromethyl group at C5, and different amino or thio fragments at C3 yielded compounds with significant efficacy against Plasmodium falciparum. beilstein-journals.org Specifically, a derivative featuring a 1,2,4-triazol-1-yl group at the C3 position showed an EC₅₀ value of 0.2 µM. beilstein-journals.org These findings highlight that the periphery of the pyrazole ring is a critical area for modification to tune biological function.

Bioisosteric Replacements of the Chloro and Pyrazolyl Groups

Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of one atom or group with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. cambridgemedchemconsulting.com

Chloro Group Replacement: The chlorine atom at the C2 position of the aniline ring is a lipophilic, electron-withdrawing group. Classical bioisosteres for a chloro group include other halogens (e.g., -F, -Br), a trifluoromethyl group (-CF₃), a cyano group (-CN), or a methyl group (-CH₃). cambridgemedchemconsulting.com Replacing hydrogen with fluorine, for example, can modulate the pKa of a nearby basic nitrogen and the C-F bond is highly resistant to metabolic cleavage. cambridgemedchemconsulting.com The choice of replacement depends on the desired outcome; for instance, replacing chlorine with fluorine might alter binding affinity or improve metabolic stability, while substitution with a bulkier bromine atom could probe steric limits within the target's binding pocket.

Pyrazolyl Group Replacement: The pyrazole ring itself can be replaced with other 5- or 6-membered heterocyclic rings to explore alternative geometries and hydrogen bonding patterns. However, such replacements are not always successful and their viability is highly target-dependent.

Case of Success: Conversely, in the development of casein kinase 2 (CSNK2) inhibitors, replacing a key acetamide (B32628) group with a 1,2,4-triazole (B32235) ring (another 5-membered heterocycle) successfully improved potency by fourfold. acs.org Further studies showed that other potential bioisosteres like oxadiazole, thiazole, and tetrazole were only weakly active, suggesting that the 1,2,4-triazole was a privileged replacement in this specific context. acs.org

| Original Group | Bioisosteric Replacement | Scaffold/Target | Outcome | Reference |

|---|---|---|---|---|

| Dihydropyrazole | Imidazole | CB1 Antagonist | Loss of Activity | nih.gov |

| Dihydropyrazole | Oxazole | CB1 Antagonist | Loss of Activity | nih.gov |

| Acetamide | 1,2,4-Triazole | CSNK2 Inhibitor | Improved Potency (4x) | acs.org |

| Acetamide | Oxadiazole / Thiazole | CSNK2 Inhibitor | Weak Activity | acs.org |

Influence of Substituent Position and Electronic Effects on Biological Activity

The chloro group on the aniline ring of 2-chloro-4-(1H-pyrazol-1-yl)aniline acts as an electron-withdrawing group through induction. This electronic effect deactivates the aniline ring and can influence its metabolic stability; for example, chloro substitution is known to deactivate the amine group towards N-hydroxylation, a common metabolic pathway. nih.gov

The interplay between EDGs and EWGs can have a profound impact on activity.

Effect on Aniline: As noted previously, studies on related pyrazole-aniline scaffolds found that EDGs (like -OCH₃) on the aniline ring enhanced antibacterial activity, whereas EWGs (like -NO₂) diminished it. researchgate.net This suggests that a more electron-rich aniline system is beneficial for this particular biological endpoint.

Effect on Pyrazole: The electronic properties of the pyrazole ring are also crucial. In a study on PAK4 kinase inhibitors, modifying a pyrazole-containing scaffold with different substituents altered the molecular electrostatic potential (MEP). mdpi.com An EDG-substituted compound showed a higher electron density on a key pyridine (B92270) nitrogen atom, leading to stronger electrostatic interactions with an L398 residue in the kinase hinge region. mdpi.com Conversely, the pyrazole moiety of the same compound had a lower electron density, which created repulsion with an E399 residue. mdpi.com This detailed analysis demonstrates how electronic effects directly translate into specific favorable or unfavorable interactions at the atomic level within a protein binding site.

The position of the substituent is equally important. Isomers with the same substituent at different locations on a ring can have vastly different biological activities due to altered steric and electronic profiles. nih.gov For this compound, moving the chloro group from position 2 to other positions on the aniline ring would significantly change the molecule's shape and electronic landscape, likely leading to a different SAR profile.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound analogues are not prominently featured in publicly accessible literature, the development of such models is a standard and powerful approach in drug discovery.

The process would involve several key steps:

Data Collection: A dataset of analogues of this compound would be synthesized and tested for a specific biological activity (e.g., IC₅₀ values for enzyme inhibition).

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using computational software. These descriptors quantify various aspects of the molecule's structure, including:

Electronic Properties: Hammett constants, dipole moment, atomic charges.

Steric Properties: Molecular volume, surface area, Taft parameters.

Hydrophobic Properties: LogP (partition coefficient), molar refractivity.

Topological Properties: Connectivity indices that describe the branching and shape of the molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a selection of the most relevant descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

A validated QSAR model for this scaffold could then be used to predict the activity of virtual or yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates and guiding a more efficient and resource-effective discovery process.

Design Principles for Enhanced Selectivity and Potency

Achieving high potency against a desired biological target while minimizing activity against off-targets (selectivity) is a primary goal in drug design. Several rational design principles can be applied to analogues of this compound to achieve this.

Exploiting Shape Complementarity: Potency and selectivity can be enhanced by designing ligands that perfectly fit into the binding site of the intended target while poorly fitting into the sites of off-target proteins. acs.org If the target protein has a unique sub-pocket, substituents can be added to the pyrazole or aniline ring to occupy this space, forming favorable interactions and anchoring the ligand. The same substituent would cause a steric clash in a smaller off-target binding site, thus imparting selectivity. acs.org

Modulating Protein Flexibility: Proteins are not rigid structures. Selectivity can be achieved by designing ligands that bind to a specific conformational state of the target protein. acs.org Some inhibitors achieve selectivity by binding to flexible regions that are unique to the target of interest, inducing a fit that is not possible in more rigid off-target proteins. acs.org

Optimizing Electrostatic and Hydrogen Bonding Interactions: By analyzing the electrostatic map of the target's binding site, substituents can be chosen to create complementary interactions. For example, if a region of the target is electron-deficient, adding an electron-donating group to the corresponding position on the ligand can enhance binding affinity. mdpi.com Placing hydrogen bond donors or acceptors on the pyrazole ring to match unique partners in the target protein is a powerful strategy for increasing both potency and selectivity.

By applying these principles, medicinal chemists can iteratively modify the this compound scaffold, transforming a lead compound into a highly potent and selective drug candidate.

Exploration of Biological and Biomedical Applications of 2 Chloro 4 1h Pyrazol 1 Yl Aniline Derivatives

Antimicrobial Research Perspectives

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the discovery of novel therapeutic agents. eurekaselect.com Pyrazole (B372694) derivatives have emerged as a promising class of compounds in this pursuit, with numerous studies highlighting their efficacy against a wide range of pathogenic microorganisms. eurekaselect.comnih.govmdpi.com Research into pyrazole-aniline structures, in particular, aims to leverage this scaffold to develop new and effective antimicrobial drugs. researchgate.net

Derivatives of the pyrazole class have demonstrated significant inhibitory activity against both bacterial and fungal pathogens. Studies have documented the efficacy of these compounds against Gram-positive bacteria, such as Staphylococcus aureus (including methicillin-resistant S. aureus, or MRSA) and Bacillus subtilis, and Gram-negative bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.govnih.gov For instance, certain naphthyl-substituted pyrazole-derived hydrazones have shown potent growth inhibition of Gram-positive strains and A. baumannii with Minimum Inhibitory Concentration (MIC) values in the range of 0.78–1.56 μg/ml. nih.gov Similarly, pyrazole-thiazole hybrids have been effective against MRSA, with MIC values as low as 4 μg/ml. nih.gov

The antifungal potential of pyrazole derivatives is also well-documented. orientjchem.org Various synthesized compounds have been tested against human fungal pathogens, including Aspergillus fumigatus and Candida albicans, as well as plant pathogenic fungi like Rhizoctonia solani. researchgate.netnih.govfrontiersin.org Novel pyrazolecarbamide derivatives bearing a sulfonate fragment have demonstrated particularly high antifungal activity against R. solani. frontiersin.org One such compound, T24, exhibited an EC50 value of 0.45 mg/L, which is significantly more potent than the commercial fungicide hymexazol. frontiersin.org Furthermore, pyrazole-aniline linked coumarin derivatives have shown potential antifungal activity, with some compounds proving equipotent to the standard drug miconazole against certain fungal strains. researchgate.net

Table 1: In Vitro Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target Microorganism | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Naphthyl-substituted pyrazole-hydrazones | Gram-positive strains & A. baumannii | 0.78–1.56 µg/mL (MIC) | nih.gov |

| Pyrazole-thiazole derivatives | Methicillin-resistant S. aureus (MRSA) | As low as 4 µg/mL (MIC) | nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-negative strains (E. coli, K. pneumoniae) | <1 µg/mL (MBC) | nih.gov |

| Pyrazole-aniline linked coumarin (4i) | Candida albicans | Potent activity | researchgate.net |

| Pyrazolyl-quinazolin-4(3H)-one derivatives | Various bacteria and fungi | Moderate to good activity | researchgate.net |

| Pyrazolecarbamide derivative (T24) | Rhizoctonia solani | 0.45 mg/L (EC50) | frontiersin.org |

| Triazole with phenylethynyl pyrazole (6c) | Candida albicans | 0.0625 µg/mL (MIC) | nih.gov |

Understanding the mechanism of action is crucial for the development of targeted antimicrobial therapies. Research indicates that pyrazole derivatives employ multiple pathways to exert their effects. In bacteria, proposed mechanisms include the disruption of the cell wall, leading to cell lysis. nih.gov Other studies, supported by molecular docking, suggest that these compounds inhibit essential enzymes involved in nucleic acid synthesis, such as DNA gyrase and topoisomerase II and IV. nih.govjohnshopkins.edu

In fungi, a primary target for many pyrazole derivatives is the ergosterol biosynthesis pathway. researchgate.net Ergosterol is a vital component of the fungal cell membrane, and its disruption compromises membrane integrity and function. nih.gov Specifically, some derivatives are believed to inhibit the lanosterol 14α-demethylase enzyme (CYP51), a key enzyme in this pathway. nih.gov This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.

Anti-Cancer Research Perspectives

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with several pyrazole-containing drugs, such as Ruxolitinib and Crizotinib, approved for clinical use. nih.govmdpi.com The structural versatility of pyrazole derivatives allows them to interact with a multitude of targets involved in cancer cell proliferation, survival, and metastasis. bohrium.commdpi.com

A vast body of research has demonstrated the potent antiproliferative activity of pyrazole derivatives against a wide array of human cancer cell lines. These include breast (MCF-7, MDA-MB-468), lung (A549), colon (HCT-116), liver (HepG2), and cervical (HeLa) cancer cell lines. mdpi.comnih.govnih.gov For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7, A549, and PC-3 cell lines, with IC50 values in the micromolar range. nih.gov Another study found that a pyrazole derivative, compound 3f, was more potent against the triple-negative breast cancer cell line MDA-MB-468 than the standard chemotherapeutic agent Paclitaxel, with an IC50 value of 14.97 μM after 24 hours. waocp.org Pyrazole carbaldehyde derivatives have also exhibited excellent cytotoxicity against MCF7 breast cancer cells, with one compound showing an IC50 of 0.25 μM, superior to the standard drug doxorubicin. nih.gov

Table 2: In Vitro Antiproliferative Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Pyrazole derivative (3f) | MDA-MB-468 (Triple-negative breast) | 14.97 µM (24h) | waocp.org |

| 1,3,5-Trisubstituted-1H-pyrazoles (10b, 10c) | MCF-7 (Breast) | 3.9–35.5 μM | nih.govrsc.org |

| Pyrazole-linked benzothiazole-β-naphthol | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | Significant cytotoxicity | mdpi.com |

| Pyrazole derivative (1) | HCT-116 (Colorectal) | 4.2 ± 0.2 μM | nih.gov |

| Pyrazole carbaldehyde derivative (43) | MCF-7 (Breast) | 0.25 µM | nih.gov |

| Benzofuropyrazole derivative (5b) | K562 (Leukemia) | 0.021 µM | mdpi.com |

| Nortopsentin analogue (4c) | HCT-116 (Colorectal) | 2.35 µM | researchgate.net |

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer cells. Many pyrazole derivatives exert their anticancer effects by inducing apoptosis. nih.govmdpi.com Several distinct but interconnected pathways have been identified. One common mechanism involves the generation of intracellular Reactive Oxygen Species (ROS), which creates oxidative stress and triggers apoptotic signaling. waocp.org

The activation of caspases, a family of proteases that execute apoptosis, is another key event. Studies have shown that pyrazole derivatives can significantly increase the activity of caspase-3, a crucial executioner caspase. nih.govwaocp.org This activation can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The intrinsic pathway is often regulated by the Bcl-2 family of proteins; pyrazole compounds have been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins like Bax. mdpi.comnih.govrsc.org This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent caspase activation. mdpi.com Furthermore, some derivatives can activate the tumor suppressor protein p53 and induce DNA damage, further pushing the cell towards apoptosis. nih.govrsc.org

The targeted inhibition of specific enzymes and receptors that drive cancer progression is a leading strategy in modern oncology. Pyrazole derivatives have been successfully designed to inhibit a variety of these targets. nih.gov

Kinase Inhibition : Protein kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. Pyrazole derivatives have been developed as potent inhibitors of several key kinases. These include Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK9, which control cell cycle progression. nih.gov They also target receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for angiogenesis and tumor growth. mdpi.comnih.gov Additionally, components of intracellular signaling cascades, including PI3K, AKT, and ERK, have been identified as targets. nih.gov

Other Enzyme Inhibition : Beyond kinases, other enzymes are also targeted. For example, pyrazole analogues have been reported as promising anticancer agents that act through the inhibition of xanthine oxidase. nih.gov Some pyrazoline scaffolds have been shown to inhibit the COX-2 enzyme, which is overexpressed in various cancers and contributes to inflammation and cell proliferation. nih.gov Furthermore, pyrazole-based compounds have been investigated as inhibitors of topoisomerases, enzymes that are essential for DNA replication and repair in cancer cells. mdpi.com

Anti-Diabetic Research Perspectives (e.g., Dipeptidyl Peptidase-IV (DPP-IV) Inhibition)

The inhibition of dipeptidyl peptidase-IV (DPP-IV) is an established therapeutic strategy for managing type 2 diabetes. nih.gov DPP-IV is an enzyme that deactivates incretin hormones, which are responsible for regulating insulin secretion. nih.gov By inhibiting DPP-IV, the levels of these hormones are increased, leading to improved glycemic control. Pyrazole-containing compounds have been a focus of research for developing novel DPP-IV inhibitors. nih.govnih.gov

The pyrazole ring system is considered a key structural feature that can significantly influence the interaction between an inhibitor and the active site of the DPP-IV enzyme. nih.gov It has been proposed that the pyrazole moiety can engage in π-cation interactions with specific amino acid residues, such as Arg358 and Tyr666, within both the S1 and S2 pockets of the DPP-IV active site. nih.gov Furthermore, derivatives incorporating a 1-phenyl-1H-pyrazole structure have been shown to participate in important hydrophobic interactions with amino acids like Trp629, Ser630, Tyr631, and Tyr547. nih.gov

Research has led to the identification of potent and selective DPP-IV inhibitors based on pyrazolidine derivatives. nih.gov For instance, an isoleucine pyrazolidide compound with a phenyl urea group demonstrated inhibitory activity against rat plasma, porcine kidney, and human Caco-2 DPP-IV with IC₅₀ values of 1.70 µM, 2.26 µM, and 2.02 µM, respectively. nih.gov Subsequent modifications led to a derivative that not only acted as a selective and competitive inhibitor but also effectively blocked the degradation of the active GLP-1 peptide by 61% at a concentration of 20 µM. nih.gov This compound also showed improved glucose tolerance in animal models. nih.gov

Computational and in-vitro studies on novel pyrazole-triazole derivatives have further highlighted their potential as DPP-IV inhibitors. researchgate.net Molecular docking studies revealed excellent interactions with active site amino acid residues, and subsequent enzyme-based assays identified compounds with significant DPP-IV inhibitory capacity, with IC₅₀ values as low as 4.54 nM and 9.52 nM. researchgate.net One of these compounds demonstrated significant diabetic control in a mouse model, comparable to the standard drug sitagliptin. researchgate.net

| Compound Type | Target | IC₅₀ Value | Reference |

|---|---|---|---|

| Isoleucine pyrazolidide with phenyl urea | Rat plasma DPP-IV | 1.70 µM | nih.gov |

| Isoleucine pyrazolidide with phenyl urea | Porcine kidney DPP-IV | 2.26 µM | nih.gov |

| Isoleucine pyrazolidide with phenyl urea | Human Caco-2 DPP-IV | 2.02 µM | nih.gov |

| Pyrazole-triazole-aryl derivative (8h) | DPP-IV enzyme | 4.54 nM | researchgate.net |

| Pyrazole-triazole-persulfonimide (7f) | DPP-IV enzyme | 9.52 nM | researchgate.net |

Anti-Parasitic Research Perspectives (e.g., Antileishmanial Activity)

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem with limited effective treatments. nih.govscielo.br Pyrazole derivatives have been extensively investigated as a promising scaffold for the development of new antileishmanial agents. nih.govnih.govacademicjournals.orgmdpi.com

Research into 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives has identified compounds with notable activity against Leishmania infantum and Leishmania amazonensis. nih.gov Two compounds, in particular, showed an in vitro activity profile against L. infantum similar to the reference drug pentamidine, but with lower cytotoxicity to mammalian cells. nih.gov Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the pyrazole and phenyl rings significantly influence antileishmanial activity. nih.gov For instance, the presence of a chlorine group at the C-4 position of the pyrazole ring or on the phenyl ring has been found to be favorable for antileishmanial effects. nih.gov

A series of 1-aryl-1H-pyrazole-4-carboximidamide derivatives were synthesized and evaluated for their in vitro activity against Leishmania. scielo.br While many derivatives were tested, some showed a profile that could be optimized through further medicinal chemistry strategies. scielo.brresearchgate.net In another study, a phenyl pyrazoline derivative demonstrated potent activity against Leishmania donovani, with an IC₅₀ value of 0.0112 µg/mL, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate. academicjournals.org Another compound from the same series was the most active against Leishmania aethiopica amastigotes, with an IC₅₀ of 0.28 µg/mL. academicjournals.org

| Compound Series | Leishmania Species | Most Active Compound IC₅₀ | Reference |

|---|---|---|---|

| 4-(1H-pyrazol-1-yl)benzenesulfonamides (3b) | L. amazonensis | 0.070 mM | nih.gov |

| 4-(1H-pyrazol-1-yl)benzenesulfonamides (3e) | L. amazonensis | 0.072 mM | nih.gov |

| 4-(1H-pyrazol-1-yl)benzenesulfonamides (3b) | L. infantum | 0.059 mM | nih.gov |

| 4-(1H-pyrazol-1-yl)benzenesulfonamides (3e) | L. infantum | 0.065 mM | nih.gov |

| Phenyl pyrazoline (IIIb) | L. donovani | 0.0112 µg/mL | academicjournals.org |

| Phenyl pyrazoline (III) | L. aethiopica | 0.28 µg/mL | academicjournals.org |

Insecticidal Activity Profiling

The pyrazole scaffold is a cornerstone in the development of modern insecticides. nih.gov Research into derivatives of 2-chloro-4-(1H-pyrazol-1-yl)aniline has contributed to the discovery of novel compounds with potent insecticidal properties. These compounds often target critical physiological systems in insects, such as the ryanodine receptor, which regulates calcium release for muscle contraction. asianpubs.org

A series of novel flupyrimin analogs incorporating an arylpyrazole core were designed and synthesized to explore their insecticidal potential. nih.gov Bioassays revealed that many of these compounds possessed excellent insecticidal activity against the diamondback moth, Plutella xylostella. nih.gov Several compounds achieved 100% lethality at a concentration of 400 µg/mL. nih.gov Notably, even at a lower concentration of 25 µg/mL, some derivatives maintained over 70% insecticidal activity against this pest. nih.gov

In another study, two new derivatives of the insecticide chlorantraniliprole, which is known to act on insect ryanodine receptors, were synthesized. asianpubs.org Their insecticidal activity was tested against the oriental armyworm (Mythimna separata), a significant agricultural pest. asianpubs.org One of the synthesized compounds showed 40% activity at a concentration of 5 mg/L, while the other exhibited 60% activity at 200 mg/L. asianpubs.org These findings underscore the continued importance of the pyrazole structure in designing new agents for crop protection. nih.govasianpubs.org

| Compound Series | Target Pest | Activity | Concentration | Reference |

|---|---|---|---|---|

| Flupyrimin analogs (B2, B3, B4) | Plutella xylostella | >70% lethality | 25 µg/mL | nih.gov |

| Flupyrimin analogs (A3, B1-B6, D4, D6) | Plutella xylostella | 100% lethality | 400 µg/mL | nih.gov |

| Chlorantraniliprole derivative (2) | Mythimna separata | 40% activity | 5 mg/L | asianpubs.org |

| Chlorantraniliprole derivative (3) | Mythimna separata | 60% activity | 200 mg/L | asianpubs.org |

Ligand-Protein Interaction Studies to Elucidate Molecular Targets

Understanding the interactions between a ligand and its protein target at the molecular level is crucial for rational drug design. In silico techniques, such as molecular docking, are powerful tools for predicting the binding modes and affinities of small molecules to biological macromolecules. ijpbs.comnih.gov